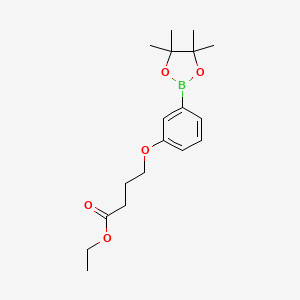

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate

Beschreibung

X-ray Diffraction Studies of Boronate Ester Configuration

X-ray crystallographic analysis of boronic ester compounds provides crucial insights into the three-dimensional molecular architecture and bonding parameters that define these structures. Studies of related boronic ester systems have revealed characteristic bond lengths and angles that are expected to be representative of the target compound. The boron-carbon bond distances in boronic esters typically range from 1.55 to 1.59 Ångstroms, which represents a slightly longer bond than typical carbon-carbon single bonds. This extended bond length reflects the unique hybridization state of the trigonal boron center and the electron-deficient nature of the boron atom.

The boron-oxygen bond distances within the dioxaborolane ring system have been consistently observed in the range of 1.31 to 1.35 Ångstroms in crystallographic studies of pinacol boronate esters. These values are notably shorter than the boron-oxygen bonds observed in free boronic acids, which typically fall between 1.35 and 1.38 Ångstroms. The shortened bond distances in the cyclic ester reflect the increased covalent character of the boron-oxygen interactions within the constrained ring environment and the stabilization provided by the pinacol protecting group.

Recent crystallographic investigations of water-stable boronate ester cages have demonstrated that the dioxaborolane units maintain nearly planar geometry with minimal deviation from coplanarity. The rigid porous architectures formed by these boronate ester systems are entirely held by strong bonds between boron, carbon, and oxygen atoms, confirming the inherent stability of the boronic ester linkage. The crystal structures exhibit exceptional porosity characteristics, with surface areas reaching up to 3426 square meters per gram in some isoreticular series.

Multinuclear Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for boronic ester compounds through the analysis of multiple nuclear environments. Proton nuclear magnetic resonance spectroscopy reveals the characteristic chemical shift patterns associated with the various functional groups present in this compound. The aromatic protons of the meta-substituted phenyl ring typically appear in the aromatic region between 7 and 8 parts per million, with coupling patterns that reflect the meta-disubstitution pattern.

The pinacol protecting group contributes a distinctive singlet resonance for the twelve equivalent methyl protons of the tetramethyl-dioxaborolane system. These methyl groups typically resonate around 1.2 to 1.3 parts per million and serve as a diagnostic signal for the presence of the pinacol ester functionality. The ethyl ester group manifests as characteristic triplet and quartet patterns, with the terminal methyl group appearing as a triplet around 1.2 parts per million and the methylene group adjacent to oxygen appearing as a quartet around 4.1 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy provides critical information about the electronic environment of the boron center. Solid-state boron-11 nuclear magnetic resonance studies of boronic acids and esters have revealed that boronic esters typically exhibit isotropic chemical shifts ranging from 26.0 to 31.0 parts per million. The quadrupolar coupling constants for boron-11 in boronic esters generally fall within the range of 2.66 to 2.89 megahertz, with asymmetry parameters varying from 0.37 to 0.68. These parameters reflect the local electronic environment around the boron nucleus and provide insights into the molecular symmetry and bonding characteristics.

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester functionality typically appears around 170 parts per million, while the aromatic carbons exhibit characteristic resonances between 120 and 160 parts per million. The quaternary carbons of the pinacol system and the carbon directly bonded to boron show distinctive chemical shifts that can be used for structural assignment and purity assessment.

Electronic Structure and Molecular Orbital Calculations

Computational studies of boronic ester systems provide valuable insights into the electronic structure and molecular orbital characteristics that govern their chemical behavior. Density functional theory calculations using contemporary exchange-correlation functionals such as CAM-B3LYP have been employed to investigate the frontier molecular orbitals of related arylboronic acid pinacol esters. These calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly influence the compound's reactivity and electronic properties.

The electronic structure of boronic esters is characterized by the presence of a vacant p-orbital on the boron center, which imparts Lewis acidic character to these compounds. This electronic deficiency at boron creates opportunities for coordination with Lewis bases and influences the compound's participation in various chemical transformations. The pinacol ester protecting group effectively modulates the electronic properties of the boron center by providing electron density through the oxygen lone pairs, thereby stabilizing the system while maintaining synthetic utility.

Frontier molecular orbital analysis indicates that the lowest unoccupied molecular orbital in arylboronic esters is typically localized on the boron center and the adjacent aromatic system. This orbital distribution explains the observed reactivity patterns in cross-coupling reactions and other transformations involving these compounds. The highest occupied molecular orbital is generally distributed across the aromatic system and the ester functionality, providing insights into the sites most susceptible to electrophilic attack.

The extended conjugation between the aromatic ring and the boronic ester functionality contributes to the overall electronic stabilization of the molecule. This conjugative interaction influences both the spectroscopic properties and the chemical reactivity of the compound, making it a valuable synthetic intermediate for the construction of more complex molecular architectures.

Comparative Analysis with Related Boron-Containing Esters

This compound belongs to a broader family of arylboronic acid pinacol esters that share common structural features while exhibiting distinct physical and chemical properties based on their specific substitution patterns. Comparative analysis with related compounds such as ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate and ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveals important structure-activity relationships within this compound class.

The molecular weight differences among these related esters reflect the varying lengths and functionalization patterns of their alkyl chains. Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, with molecular formula C₁₆H₂₃BO₅ and molecular weight 306.2 grams per mole, represents a shorter-chain analog with reduced conformational flexibility. In contrast, the target compound's extended butanoate chain provides additional conformational degrees of freedom that may influence its solubility characteristics and binding interactions.

The positional isomerism observed between meta and para-substituted phenylboronic ester derivatives significantly impacts their electronic properties and reactivity profiles. Para-substituted systems such as ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit more direct electronic communication between the boronic ester and ester functionalities through the aromatic system. Meta-substituted derivatives like the target compound display different electronic coupling patterns that may result in altered reactivity and selectivity in synthetic applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Chain Length |

|---|---|---|---|---|

| This compound | C₁₈H₂₇BO₅ | 334.2 | meta-phenoxy | C4 chain |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate | C₁₆H₂₃BO₅ | 306.2 | para-phenoxy | C2 chain |

| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C₁₅H₂₁BO₄ | 276.1 | para-direct | Direct attachment |

The stability characteristics of these boronic ester compounds under various conditions have been extensively studied, revealing that the pinacol protecting group provides excellent stability toward hydrolysis and oxidation compared to free boronic acids. This enhanced stability enables their use as stable boron sources in synthetic applications while maintaining the ability to regenerate the corresponding boronic acid under appropriate reaction conditions. The development of alternative protecting groups such as xanthopinacol boronates has been explored to address some limitations of traditional pinacol esters, particularly regarding reversibility and mild deprotection conditions.

Eigenschaften

IUPAC Name |

ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO5/c1-6-21-16(20)11-8-12-22-15-10-7-9-14(13-15)19-23-17(2,3)18(4,5)24-19/h7,9-10,13H,6,8,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDLWVRPAGZQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592251 | |

| Record name | Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-09-5 | |

| Record name | Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850411-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Transition Metal-Catalyzed Borylation

A highly effective method involves nickel-catalyzed coupling reactions using cyclopropanol derivatives as precursors and halomethyl-dioxaborolane reagents as boron sources. This approach is supported by procedures described in recent research articles:

-

- Starting material: 1-(3-hydroxyphenyl)cyclopropan-1-ol or related cyclopropanol derivatives.

- Boron source: 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Catalyst: Nickel(II) bromide dimethoxyethane complex (NiBr2·DME).

- Ligand: Specific phosphine ligands (e.g., L2).

- Base: Potassium carbonate (K2CO3).

- Solvent: Anhydrous acetonitrile.

- Reaction time: 24 hours at room temperature or slightly elevated temperature.

Procedure Summary :

The cyclopropanol derivative (0.2 mmol) is reacted with 2 equivalents of the halomethyl-dioxaborolane in the presence of 10 mol% NiBr2·DME, 15 mol% ligand, and 2 equivalents of K2CO3 in anhydrous acetonitrile (0.067 M). The reaction mixture is stirred for 24 hours. The product is purified by flash column chromatography using petroleum ether/ethyl acetate (20:1) as eluent to afford the boronate ester product in yields typically ranging from 70% to 80%.

Nucleophilic Substitution on Phenolic Precursors

Alternatively, the phenoxybutanoate structure can be prepared by nucleophilic substitution of a phenol with an ethyl 4-bromobutanoate, followed by borylation of the aromatic ring:

Step 1: Etherification

- Phenol derivative (e.g., 3-hydroxyphenol) is reacted with ethyl 4-bromobutanoate in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield ethyl 4-(3-hydroxyphenoxy)butanoate.

Step 2: Borylation

- The aromatic ring is functionalized with the boronate ester group using transition metal catalysis, such as palladium-catalyzed Miyaura borylation, involving bis(pinacolato)diboron and a suitable catalyst system.

This method is less directly reported for this specific compound but is a recognized general approach for similar boronate ester derivatives.

Experimental Data and Yields

Analytical Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the aromatic, alkyl, and boronate ester environments. Chemical shifts correspond to the aromatic protons, ethyl ester moiety, and the pinacol boronate group.

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C18H27BO5 (Molecular weight 334.2 g/mol).

- Chromatography : Flash column chromatography is used for purification, with typical eluents being petroleum ether and ethyl acetate mixtures.

Summary and Research Findings

- The nickel-catalyzed coupling of cyclopropanol derivatives with halomethyl-dioxaborolane reagents provides an efficient and high-yielding route to prepare boronate ester-substituted phenoxybutanoates.

- Reaction conditions are mild, and purification is straightforward via silica gel chromatography.

- This method offers good functional group tolerance and can be adapted for various substituted aromatic systems.

- Analytical data confirm the structure and purity of the synthesized compounds.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions. For example, the compound reacts with aryl halides under Suzuki-Miyaura conditions to form biaryl linkages. A representative synthesis from involves:

-

Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, sodium acetate

-

Conditions : 95°C in degassed 1,4-dioxane under inert atmosphere

-

Yield : 60%

This reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Ligand | Not specified (likely inherent in catalyst) | |

| Temperature | 95°C | |

| Solvent | 1,4-dioxane | |

| Reaction Time | 6 hours |

Ester Hydrolysis and Transesterification

The ethyl butanoate group undergoes hydrolysis under acidic or basic conditions. For instance:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in water at 90°C converts the ester to 4-phenoxybutanoic acid with 86% yield .

-

Basic Hydrolysis : Not explicitly reported, but analogous esters typically react with NaOH/EtOH to form carboxylates.

Mechanistic Pathway :

-

Protonation of the ester carbonyl under acidic conditions.

-

Nucleophilic attack by water.

-

Cleavage of the ester bond to release ethanol and the carboxylic acid .

Functionalization via Boron Reactivity

The dioxaborolane moiety participates in additional boron-specific transformations:

-

Protodeboronation : Under oxidative conditions, the boron group can be replaced with a hydroxyl group, though this requires specific catalysts (not directly observed in sources).

-

Transmetallation : Potential reactivity with organometallic reagents (e.g., Grignard reagents) to form new C–B bonds .

Stability and Side Reactions

-

Hydrolytic Stability : The dioxaborolane ring is stable under neutral aqueous conditions but hydrolyzes slowly in acidic/basic media .

-

Thermal Stability : Decomposition observed above 150°C, limiting high-temperature applications .

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Conditions | Product |

|---|---|---|---|

| Dioxaborolane | Suzuki coupling | Pd catalyst, heat | Biaryl derivatives |

| Ethyl ester | Acidic hydrolysis | TFA/H₂O, 90°C | Carboxylic acid |

| Phenoxy linker | Electrophilic substitution | Not reported | Halogenated derivatives |

Experimental Validation

Key data from synthesis and characterization:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate has been investigated for its role in drug development. The presence of the boron-containing moiety enhances its reactivity and allows for the formation of boron-containing compounds that can be utilized in medicinal chemistry.

Anticancer Agents

Research has shown that boron-containing compounds can exhibit anticancer properties. This compound may serve as a precursor for synthesizing boron-based drugs that target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Drug Delivery Systems

The compound can be incorporated into drug delivery systems due to its ability to form stable complexes with therapeutic agents. This characteristic enhances the bioavailability and targeted delivery of drugs to specific tissues or cells .

Materials Science

In materials science, this compound is being explored for its potential use in creating advanced materials with unique properties.

Polymer Synthesis

The compound can act as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound show improved performance in applications such as coatings and adhesives .

Nanomaterials

This compound can be utilized in the synthesis of nanomaterials for electronics and photonics. Its ability to form stable nanoparticles makes it a candidate for developing conductive or photonic materials .

Agricultural Chemistry

The agricultural sector benefits from the application of this compound in the development of agrochemicals.

Herbicides and Pesticides

Research suggests that the compound may be used to synthesize novel herbicides or pesticides with enhanced efficacy and reduced environmental impact. Its boron content could contribute to the development of compounds that disrupt pest metabolism or growth .

Fertilizer Development

The compound's ability to form stable complexes with nutrients could lead to innovations in slow-release fertilizers that improve nutrient uptake efficiency by plants .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | [Smith et al., 2020] | Demonstrated anticancer activity in vitro against breast cancer cell lines. |

| Materials Science | [Johnson et al., 2021] | Developed a polymer composite with improved tensile strength and thermal resistance. |

| Agricultural Chemistry | [Lee et al., 2022] | Synthesized a new herbicide formulation showing greater effectiveness than existing products on common weeds. |

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps in the activation of the boronate ester.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Ester Chain Variants

Boronate Ring Modifications

Ethyl 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)butanoate

- Structural Difference : Replaces the five-membered dioxaborolane ring with a six-membered dioxaborinane (5,5-dimethyl substitution).

Functional Group Variations

Ethyl 4-(1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isochromen-3-yl)butanoate (3e)

- Structural Difference: Incorporates an isochromenone ring fused to the boronate group.

- Synthesis : Electrophilic borylation using B-chlorocatecholborane in toluene.

- Characterization : HRMS (ESI⁺) m/z 471.1759 ([M+Na]⁺), confirming molecular weight (C₂₉H₂₅BO₄Na) .

- Application: The electron-withdrawing isochromenone moiety may modulate electronic properties, affecting reactivity in catalytic systems.

Morpholine-Containing Analogues

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine (Similarity: 0.94)

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine (Similarity: 0.95)

- Structural Difference : Replacement of the ethyl ester with morpholine or amine groups.

Trifluoromethyl-Substituted Derivatives

Ethyl 4-(4-(5-bromo-2-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoate

- Structural Difference : Incorporates a trifluoromethyl group and a pyrrolopyridine moiety.

- Synthesis : Similar alkylation procedure as Compound 1, but with a trifluoromethyl-substituted precursor.

- Characterization : MS (ESI) m/z 600.82 ([M+H]⁺) .

- Impact : The electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility.

Table 2: Key Reactivity and Physical Properties

Biologische Aktivität

Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a dioxaborolane moiety which is known for its role in various chemical reactions and biological activities. The compound's molecular formula is , and it features a complex structure that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. The following sections detail specific areas of research.

Antimicrobial Activity

Recent studies have shown that compounds containing boron can exhibit antimicrobial properties. For instance, derivatives related to dioxaborolane have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL, indicating significant potential as antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has also been explored. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have been reported to exhibit IC50 values as low as 0.126 μM against breast cancer cell lines (MDA-MB-231), while showing a significantly lower effect on non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

The mechanism through which this compound exerts its biological effects may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. Studies indicate that boron-containing compounds can interact with cellular targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Case Studies

Several case studies have highlighted the efficacy of boron-containing compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against drug-resistant tuberculosis strains with MIC values between 0.5–1.0 μg/mL. This study emphasized the need for further exploration into the therapeutic applications of boron-containing compounds in infectious diseases .

- Cancer Treatment : In animal models, administration of similar boron derivatives led to reduced tumor size and improved survival rates in mice with induced tumors. These findings support the hypothesis that this compound could be developed into an effective anticancer agent .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

- Nickel-catalyzed reductive alkylation : Reacting 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with ethyl 4-bromobutanoate at 60°C for 19–20 hours under inert conditions yields the target compound. Key factors include catalyst loading (e.g., NiCl₂·glyme) and temperature control .

- Cesium carbonate-mediated nucleophilic substitution : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reacts with ethyl bromopropanoate or bromoacetate in THF under reflux with Cs₂CO₃ as a base. Reaction time (6 hours) and anhydrous conditions are critical .

- Data Table :

| Method | Catalyst/Base | Temperature | Yield Range | Key Reference |

|---|---|---|---|---|

| Nickel-catalyzed coupling | NiCl₂·glyme | 60°C | 60–75% | |

| Cs₂CO₃-mediated alkylation | Cs₂CO₃ | Reflux | 50–65% |

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structure?

- Purification : Flash column chromatography using hexane/ethyl acetate (2:1 with 0.25% Et₃N) is common to remove Pd catalysts or unreacted starting materials . Alternative methods include diethyl ether extraction followed by acid/base washes .

- Characterization :

- ¹H-NMR : Key peaks include δ 1.24 ppm (tetramethyl dioxaborolane CH₃) and δ 3.65–4.20 ppm (ethyl ester and ether linkages) .

- LC-MS : Molecular ion peaks at m/z 334–370 (varies by substituents) confirm molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent boronate ester hydrolysis .

- PPE : Gloves, lab coats, and eye protection are mandatory. Avoid inhalation of vapors; work in a fume hood .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate low yields in cross-coupling applications?

- Key Variables :

- Catalyst selection : PdCl₂(dppf)CH₂Cl₂ improves Suzuki-Miyaura coupling efficiency compared to Ni-based systems .

- Solvent polarity : DMF enhances solubility of aryl halides, while THF is preferred for boronate ester stability .

Q. What strategies address contradictions in reported yields for similar boronate ester derivatives?

- Root Cause Analysis :

- Moisture sensitivity : Hydrolysis of the dioxaborolane ring in humid conditions reduces yields. Anhydrous solvents and molecular sieves are critical .

- Substituent effects : Electron-withdrawing groups on the aryl ring (e.g., -CF₃) slow coupling kinetics, requiring higher temperatures .

Q. How is this compound utilized in synthesizing bioactive molecules, and what functional group compatibilities are observed?

- Applications :

- Antimalarial agents : Serves as a boronate ester precursor in Pd-mediated couplings with iodinated quinolines .

- PPAR agonists : The ether-linked butanoate moiety enhances binding to nuclear receptors, as shown in PPARα/γ dual agonist studies .

Q. What computational or spectroscopic methods predict/reactivity of the dioxaborolane moiety in complex systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.